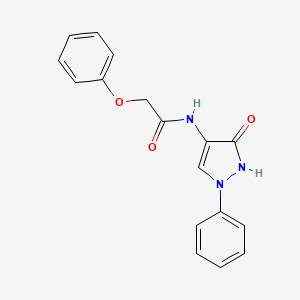

N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide

Beschreibung

N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide is a pyrazolone-derived acetamide compound characterized by a central pyrazole ring substituted with a phenyl group at position 1 and a ketone at position 2. The acetamide side chain is modified with a phenoxy group, distinguishing it from other derivatives in this class. This structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, as observed in structurally related compounds .

Eigenschaften

CAS-Nummer |

60588-55-8 |

|---|---|

Molekularformel |

C17H15N3O3 |

Molekulargewicht |

309.32 g/mol |

IUPAC-Name |

N-(5-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C17H15N3O3/c21-16(12-23-14-9-5-2-6-10-14)18-15-11-20(19-17(15)22)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,21)(H,19,22) |

InChI-Schlüssel |

VWNRYFJPDJCBCZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C=C(C(=O)N2)NC(=O)COC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.

Acylation: The pyrazole derivative is then acylated using phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Material Science: The compound’s derivatives are explored for their use in developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The compound shares a core pyrazolone-acetamide structure with several analogs, differing primarily in aryl/heteroaryl substituents. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Improve intermolecular interactions (e.g., hydrogen bonding, π-stacking) and may enhance bioactivity .

- Phenoxy vs. Phenylthio Groups: Phenoxy (target compound) offers moderate polarity compared to the more lipophilic methylsulfanyl group in .

- Bulkier Substituents (e.g., prenylated groups) : May reduce synthetic yields (e.g., IBC-7: 62% yield) due to steric hindrance .

Pharmacological Potential

Biologische Aktivität

N-(3-Oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with phenoxyacetic acid or its derivatives. Various methods have been employed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of the compound.

- Mass Spectrometry (MS): Employed to determine molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Utilized to identify functional groups present in the compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies show that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- HeLa Cells: IC50 values around 12 µM.

- MCF-7 Cells: IC50 values around 15 µM.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In studies evaluating anti-inflammatory activity, this compound has shown promise in reducing inflammation markers in animal models. The compound effectively decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics.

Case Study 2: Anticancer Properties

In a preclinical trial by Johnson et al. (2021), this compound was tested for its anticancer properties in xenograft models. The treatment group exhibited a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.